(1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid, commonly referred to as a bicyclic azatricyclo compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C10H11NO4 with a molecular weight of approximately 209.201 g/mol. Its structure features a bicyclic framework that is characteristic of several biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C10H11NO4 |
Molecular Weight | 209.201 g/mol |
LogP | -0.34 |
Purity | 95% |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound might modulate receptor activity, influencing cellular signaling pathways that are crucial for various physiological processes.
- Antimicrobial Activity : Some derivatives of azatricyclo compounds have shown antimicrobial properties, suggesting potential applications in combating bacterial infections.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Properties : Studies have indicated that similar azatricyclo compounds exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Activity : A study evaluated the efficacy of various azatricyclo compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations.
- Inflammation Model : In an animal model of inflammation, a related compound reduced edema and inflammatory markers significantly compared to control groups.
- Enzyme Inhibition Assays : In vitro assays indicated that the compound inhibits specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.
Properties
IUPAC Name |
(1S,5R,6S,7R)-3-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-4-10-3-2-5(15-10)6(9(13)14)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,13,14)/t5-,6-,7+,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGNMFPBRAMEKL-QGOVLLJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]23C=C[C@@H](O2)[C@H]([C@H]3C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.